Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate

Suzuki-Miyaura Cross-Coupling Organoboron Reagent Stability Protodeboronation

Ensure reliable synthesis with this bench-stable, crystalline organotrifluoroborate. Unlike air-sensitive boronic acids, this R-BF₃K salt resists protodeboronation for predictable, high-yield Suzuki-Miyaura couplings. Its defined stoichiometry and consistent purity minimize purification needs, accelerating medicinal chemistry libraries and process scale-up. Choose superior stability.

Molecular Formula C5H10BF3KN
Molecular Weight 191.05 g/mol
CAS No. 888711-53-3
Cat. No. B1486700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro[(pyrrolidin-1-yl)methyl]borate
CAS888711-53-3
Molecular FormulaC5H10BF3KN
Molecular Weight191.05 g/mol
Structural Identifiers
SMILES[B-](CN1CCCC1)(F)(F)F.[K+]
InChIInChI=1S/C5H10BF3N.K/c7-6(8,9)5-10-3-1-2-4-10;/h1-5H2;/q-1;+1
InChIKeyIPPVCGNMEPSDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate (CAS 888711-53-3) Technical Profile and Procurement Baseline


Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate (CAS 888711-53-3) is a bench-stable, crystalline potassium organotrifluoroborate salt (R-BF₃K) [1]. It is a member of a class of reagents known for their superior stability to air and moisture compared to other organoboron compounds like boronic acids and boronate esters [2]. The compound possesses a tetracoordinated boron center, making it less Lewis acidic and more resistant to oxidation than trivalent boron species [1]. Its molecular formula is C₅H₁₀BF₃KN with a molecular weight of 191.05 g/mol, and it is supplied as a solid with a reported melting point range of 85-87°C and a typical purity of 95% [3].

Why Direct Substitution with Other Boron Reagents or Close Analogs is Not Recommended


Procurement decisions for organoboron building blocks cannot be based solely on functional group similarity due to significant variations in stability and reactivity profiles [1]. The potassium trifluoro[(pyrrolidin-1-yl)methyl]borate (R-BF₃K) salt is not directly interchangeable with its corresponding boronic acid or boronate ester, as these forms are significantly more prone to protodeboronation and degradation, leading to irreproducible yields and complicated purification [1][2]. Similarly, substituting with a close structural analog, such as the piperidinylmethyl derivative, results in different molecular weight, complexity, and likely solubility, which can alter reaction stoichiometry, purification conditions, and overall process economics [3][4]. The following evidence details the quantifiable parameters that distinguish this compound.

Quantitative Evidence for Selecting Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate


Superior Bench Stability vs. Boronic Acids and Boronate Esters

The target compound, as a potassium organotrifluoroborate (R-BF₃K), demonstrates a distinct stability advantage over its corresponding boronic acid and boronate ester counterparts. While boronic acids are prone to protodeboronation and boronate esters can hydrolyze, potassium organotrifluoroborates are described as 'indefinitely stable to air and moisture' [1]. This property is a class-level characteristic of R-BF₃K salts [2].

Suzuki-Miyaura Cross-Coupling Organoboron Reagent Stability Protodeboronation

Differentiated Physicochemical Profile vs. Piperidinylmethyl Analog

When compared to its close structural analog, potassium trifluoro[(piperidin-1-yl)methyl]borate (CAS 888711-54-4), the target compound possesses a different molecular weight (191.05 vs. 205.07 g/mol) and molecular complexity (complexity score: 113 vs. 124) due to the difference between a five-membered pyrrolidine and a six-membered piperidine ring [1][2]. These differences directly impact stoichiometric calculations, molar equivalents, and potentially solubility and chromatographic behavior.

Physicochemical Properties Structural Analogs Process Chemistry

Defined Purity and Physical Form for Reproducible Handling

The compound is commercially available with a defined minimum purity specification and physical properties, enabling precise use. One vendor datasheet specifies a minimum purity of 95% and a melting point range of 85-87°C . In contrast, the AldrichCPR version of this compound is sold 'as-is' without collected analytical data, transferring the burden of quality control to the buyer .

Reagent Quality Control Procurement Specifications Analytical Chemistry

Optimal Application Scenarios for Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate


Robust Suzuki-Miyaura Cross-Coupling for Scale-Up

In process chemistry, where reaction reproducibility and minimizing side-products are paramount, the air and moisture stability of this R-BF₃K salt is a critical advantage [1]. Its resistance to protodeboronation ensures a more predictable and cleaner reaction profile compared to using the corresponding boronic acid, making it suitable for the multi-step synthesis of pharmaceutical intermediates and other complex molecules [1][2].

Synthesis of Pyrrolidine-Containing Molecular Libraries

This compound serves as a versatile building block for introducing a pyrrolidin-1-ylmethyl group via C-C bond formation [1]. Its defined molecular weight and purity [2] allow for precise stoichiometric control in parallel synthesis or high-throughput experimentation, enabling the construction of diverse compound libraries for medicinal chemistry programs.

Late-Stage Functionalization in Academic Research

For academic laboratories requiring reliable and easy-to-handle reagents, this crystalline solid offers a convenient alternative to more sensitive boronic acids [1]. The available purity specification reduces the need for purification before use, saving time and resources in exploratory synthetic projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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